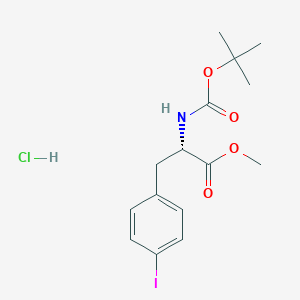
Methyl(S)-2-(tert-butoxycarbonylamino)-3-(4-iodophenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl(S)-2-(tert-butoxycarbonylamino)-3-(4-iodophenyl)propanoate is a chemical compound with the molecular formula C13H16INO4. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an iodine atom on the phenyl ring, and a methyl ester group. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(S)-2-(tert-butoxycarbonylamino)-3-(4-iodophenyl)propanoate typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Iodination: The phenyl ring is iodinated using iodine and a suitable oxidizing agent like sodium iodide (NaI) in an organic solvent.
Esterification: The carboxylic acid group is esterified using methanol and a catalyst such as sulfuric acid or a coupling reagent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl(S)-2-(tert-butoxycarbonylamino)-3-(4-iodophenyl)propanoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The phenyl ring can be oxidized to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., potassium carbonate).
Reduction: Reducing agents (e.g., LiAlH4, sodium borohydride), solvents (e.g., ether, THF).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).
Major Products
Substitution: Derivatives with different substituents on the phenyl ring.
Reduction: Alcohol derivatives.
Oxidation: Quinones and other oxidized products.
Scientific Research Applications
Methyl(S)-2-(tert-butoxycarbonylamino)-3-(4-iodophenyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development, particularly in the design of inhibitors and therapeutic agents.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl(S)-2-(tert-butoxycarbonylamino)-3-(4-iodophenyl)propanoate depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the Boc group is cleaved in vivo to release the active compound. The iodine atom can participate in halogen bonding, influencing molecular interactions and binding affinities.
Comparison with Similar Compounds
Similar Compounds
Methyl(S)-2-(tert-butoxycarbonylamino)-3-phenylpropanoate: Lacks the iodine atom, resulting in different reactivity and applications.
Methyl(S)-2-(tert-butoxycarbonylamino)-3-(4-bromophenyl)propanoate: Contains a bromine atom instead of iodine, leading to variations in substitution reactions and biological activity.
Methyl(S)-2-(tert-butoxycarbonylamino)-3-(4-chlorophenyl)propanoate:
Uniqueness
Methyl(S)-2-(tert-butoxycarbonylamino)-3-(4-iodophenyl)propanoate is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential for halogen bonding. This makes it valuable in specific synthetic and medicinal applications where iodine’s properties are advantageous.
Properties
Molecular Formula |
C15H21ClINO4 |
|---|---|
Molecular Weight |
441.69 g/mol |
IUPAC Name |
methyl (2S)-3-(4-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate;hydrochloride |
InChI |
InChI=1S/C15H20INO4.ClH/c1-15(2,3)21-14(19)17-12(13(18)20-4)9-10-5-7-11(16)8-6-10;/h5-8,12H,9H2,1-4H3,(H,17,19);1H/t12-;/m0./s1 |
InChI Key |
UFTLJZRHCSXMRH-YDALLXLXSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)I)C(=O)OC.Cl |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)I)C(=O)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















